6-Chloro-2-Methyl-4-Pyrimidinol

描述

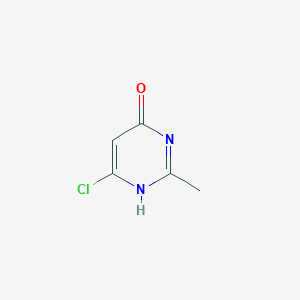

6-Chloro-2-Methyl-4-Pyrimidinol is a heterocyclic aromatic compound with the molecular formula C₅H₅ClN₂O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-Methyl-4-Pyrimidinol typically involves the chlorination of 2-Methyl-4-Pyrimidinol. One common method includes the reaction of 2-Methyl-4-Pyrimidinol with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the 6-position .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反应分析

Types of Reactions

6-Chloro-2-Methyl-4-Pyrimidinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to 6-Chloro-2-Methyl-4-Pyrimidine.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 6-Chloro-2-Methyl-4-Pyrimidine N-oxide.

Reduction: 6-Chloro-2-Methyl-4-Pyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In the realm of chemistry, 6-Chloro-2-Methyl-4-Pyrimidinol is utilized as an intermediate for synthesizing various pyrimidine derivatives. These derivatives exhibit a range of biological activities, making them valuable in drug discovery and development. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to different products that have distinct applications.

| Reaction Type | Products | Common Reagents | Conditions |

|---|---|---|---|

| Oxidation | N-oxides | Hydrogen peroxide | Catalyst required |

| Reduction | 6-Chloro-2-Methyl-4-Pyrimidine | Palladium on carbon (Pd/C) + H₂ | Under hydrogen atmosphere |

| Substitution | Various substituted derivatives | Sodium hydride (NaH) + DMF | Nucleophilic conditions |

Biology

Research indicates that this compound possesses potential biological activities, including antimicrobial and anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects against various diseases .

For instance, a study highlighted the use of pyrimidines as anti-infectives against fungal infections, demonstrating that certain derivatives exhibited antifungal activity superior to established drugs like Amphotericin B .

Medicine

In medicinal chemistry, this compound is investigated for its role as a building block in pharmaceuticals targeting diseases such as cancer and infections. Recent advances have focused on synthesizing novel pyrimidine-based drugs with improved efficacy and safety profiles. For example, compounds derived from this pyrimidinol have been shown to possess significant anti-inflammatory effects, with some derivatives demonstrating IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | Activity | IC50 (μmol) |

|---|---|---|

| Derivative A | COX-2 Inhibition | 0.04 ± 0.09 |

| Derivative B | COX-2 Inhibition | 0.04 ± 0.02 |

Case Study 1: Antifungal Activity

A patent documented the preparation of various pyrimidine derivatives exhibiting antifungal properties against Candida albicans and other strains. Notably, one compound demonstrated an MIC90 value of less than 0.05 μg/mL against Fluconazole-resistant strains, showcasing the potential of these derivatives in treating resistant fungal infections .

Case Study 2: Anti-inflammatory Effects

Research conducted on substituted pyrimidines revealed their effectiveness in inhibiting COX enzymes involved in inflammatory processes. The findings indicated that certain derivatives not only matched but exceeded the efficacy of traditional anti-inflammatory medications in preclinical models .

Industrial Applications

In industry, this compound is utilized for producing agrochemicals due to its ability to form stable compounds with desired properties. Its chlorinated derivatives are particularly important in synthesizing pesticides and herbicides that are crucial for modern agriculture .

作用机制

The mechanism of action of 6-Chloro-2-Methyl-4-Pyrimidinol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivative being studied .

相似化合物的比较

Similar Compounds

- 2-Methyl-6-Phenyl-4-Pyrimidinol

- 6-Methyl-2-(Propylthio)-4-Pyrimidinol

- 2-(4-Chloro-6-Methyl-2-Pyrimidinyl)Phenol

- 2-(Isopropylthio)-6-Methyl-4-Pyrimidinol

Uniqueness

6-Chloro-2-Methyl-4-Pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-Chloro-2-Methyl-4-Pyrimidinol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a pyrimidine derivative with the molecular formula C5H5ClN2O. It features a chloro substituent at the 6-position and a methyl group at the 2-position of the pyrimidine ring. This structural configuration is crucial for its biological activity, influencing its interactions with various biological targets.

Antiviral Activity

Research has indicated that compounds related to this compound exhibit significant antiviral properties. For instance, studies have shown that pyrimidine derivatives can inhibit adenoviral replication. Specifically, certain analogues demonstrated potent activity against human adenoviruses (HAdV), with selectivity indexes exceeding 100 and IC50 values in the sub-micromolar range . This suggests that this compound could be a candidate for further development as an antiviral agent.

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, certain derivatives showed promising results against non-small cell lung cancer (NSCLC) cells by inducing apoptosis and arresting the cell cycle at the G2/M phase . The mechanism involves the inhibition of key signaling pathways such as EGFR phosphorylation, which is crucial in many cancers.

Case Studies

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of pyrimidine derivatives, this compound was tested against HAdV. Results indicated an IC50 value of approximately 0.27 μM, demonstrating its potential as a therapeutic option for treating viral infections .

Case Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties revealed that it significantly inhibited the proliferation of H1975 cells (EGFR-L858R/T790M) with an IC50 value of 0.442 μM. The study highlighted its ability to induce apoptosis and reduce cell migration and invasion capabilities .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound shows favorable characteristics, including sufficient oral bioavailability and low acute toxicity in animal models. In vivo studies demonstrated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, indicating a good safety profile for further investigation .

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C5H5ClN2O |

| Antiviral IC50 | ~0.27 μM |

| Anticancer IC50 | ~0.442 μM |

| Oral Bioavailability | 31.8% |

| Acute Toxicity (in mice) | No observed toxicity up to 2000 mg/kg |

属性

IUPAC Name |

4-chloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNANRGHPXMUJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304414 | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17551-52-9 | |

| Record name | 17551-52-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-Methyl-4-Pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methyl-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。